molecular formula C21H18N2O5 B2840668 1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1706379-06-7

1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2840668
CAS No.: 1706379-06-7
M. Wt: 378.384
InChI Key: OXLVFXUCKXGCRG-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. One common method is the diastereoselective [3+2] cycloaddition of azomethine ylide to a suitable dipolarophile . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage to cellular components .
  • Anticancer Potential
    • Research indicates that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells . In vitro studies have demonstrated efficacy against breast and colon cancer cells.
  • Neuroprotective Effects
    • Preliminary studies suggest that the compound has neuroprotective properties. It may mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This is attributed to its ability to modulate signaling pathways involved in neuronal survival.
  • Antimicrobial Activity
    • The compound has shown antimicrobial effects against several bacterial strains. Its efficacy against drug-resistant bacteria highlights its potential as a lead compound for developing new antibiotics .

Case Studies

  • Study on Anticancer Activity :
    • A study published in the International Journal of Molecular Sciences explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation .
  • Neuroprotection Research :
    • Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results suggested significant improvements in cognitive function and a reduction in amyloid plaque accumulation .

Future Research Directions

Further research is essential to fully understand the therapeutic potential of 1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one:

  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans will be crucial for translating these findings into therapeutic applications.
  • Mechanistic Studies : Detailed mechanistic studies will help elucidate how this compound interacts with biological targets at the molecular level.
  • Structural Modifications : Exploring structural modifications could enhance its potency and selectivity for specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives, such as isatin-based oxo-spiro chromene Schiff’s bases . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 3-(2-oxo-2-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-yl)ethyl)benzo[d]oxazol-2(3H)-one apart is its unique combination of functional groups and spiro structure, which may confer distinct biological properties and synthetic versatility.

Biological Activity

The compound 1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that integrates a benzopyran moiety with a benzoxazole derivative. The molecular formula is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, and it possesses several functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₄
Molar Mass298.29 g/mol
Melting Point>200 °C
SolubilitySoluble in DMSO and DMF

Antioxidant Activity

Research indicates that derivatives of benzoxazole and related compounds exhibit significant antioxidant properties. The compound has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases. The mechanism involves the donation of electrons to neutralize free radicals, thereby preventing cellular damage.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of benzoxazole derivatives. The compound demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.

Anticancer Potential

In vitro studies have assessed the compound's effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The compound exhibited cytotoxic effects with IC50 values around 30 µM. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • PPARγ Activation : Some derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzoxazole derivatives. The compound showed a significant reduction in malondialdehyde levels in treated cells compared to controls, indicating effective ROS scavenging capabilities .

Study 2: Antimicrobial Activity

Research conducted by Firooznia et al. demonstrated the antimicrobial properties of the compound against several pathogens. The study reported that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth .

Study 3: Cytotoxic Effects on Cancer Cells

In an experiment assessing cytotoxicity against human cancer cell lines, the compound was found to induce apoptosis significantly. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations of 10 µM and above .

Properties

IUPAC Name

1'-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-16-11-21(28-17-7-3-1-5-14(16)17)9-10-22(13-21)19(25)12-23-15-6-2-4-8-18(15)27-20(23)26/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLVFXUCKXGCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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